Ethyl 3-hydroxy-2,2,4-trimethylpentanoate
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Overview
Description
Ethyl 3-hydroxy-2,2,4-trimethylpentanoate is an organic compound with the molecular formula C10H20O3. It is a derivative of pentanoic acid and is characterized by the presence of an ethyl ester group and a hydroxyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,4-trimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,2,4-trimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2,4-trimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,4-trimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-hydroxy-2,2,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,2,4-trimethylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for enzymes, leading to various biochemical transformations.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,2,4-trimethylpentanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxy-2,2,4-trimethylbutanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-hydroxy-2,2,4-trimethylhexanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
IUPAC Name |
ethyl 3-hydroxy-2,2,4-trimethylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7-8,11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXVWELTULZAKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288230 |
Source
|
Record name | NSC54809 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-65-8 |
Source
|
Record name | NSC54809 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC54809 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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